

2-Ethoxymethylimidazole: Structural Characterization and Synthetic Utility

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Compound of Interest

Compound Name: *1H-Imidazole, 2-(ethoxymethyl)-*

CAS No.: 111131-55-6; 67319-04-4

Cat. No.: B2457866

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Executive Summary

2-Ethoxymethylimidazole (CAS: 111131-55-6) is a specialized heterocyclic intermediate distinct from common curing agents like 2-methylimidazole. Characterized by an imidazole core substituted at the C2 position with an ethoxymethyl ether linkage, this compound serves as a critical building block in medicinal chemistry—specifically in the synthesis of Angiotensin II receptor antagonists (sartans)—and offers unique latency profiles in epoxy resin curing systems due to the electron-donating nature of the ether side chain.

This technical guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol, and the mechanistic logic governing its reactivity.

Part 1: Physicochemical Specifications[1][2][3]

The following data establishes the baseline identity of 2-ethoxymethylimidazole. Researchers must verify these parameters using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) upon acquisition or synthesis.

Parameter	Specification	Notes
IUPAC Name	2-(Ethoxymethyl)-1H-imidazole	
CAS Number	111131-55-6	Primary identifier for the C2-substituted isomer.[1]
Molecular Formula		
Molecular Weight	126.16 g/mol	Monoisotopic Mass: 126.079 g/mol
Physical State	Solid / Crystalline Powder	Hygroscopic; store under inert atmosphere.
Solubility	Soluble in Ethanol, Methanol, DMSO	Limited solubility in non-polar hydrocarbons.
pKa (Predicted)	~7.0 - 7.5 (Imidazole N3)	The ethoxymethyl group is slightly electron-donating.
SMILES	<chem>CCOCc1nc[nH]1</chem>	Useful for cheminformatics integration.

Part 2: Synthetic Methodology & Validation

Audience Note: This protocol describes the synthesis via the Williamson Ether synthesis pathway, starting from the commercially available 2-(hydroxymethyl)imidazole. This route is preferred for its scalability and high yield.

Reagents & Materials

- Precursor: 2-(Hydroxymethyl)imidazole (CAS: 10111-08-7)
- Reagent: Thionyl Chloride ()
- Solvent: Anhydrous Ethanol (EtOH)
- Base: Sodium Ethoxide ()

) or Sodium Hydride (

)

- Atmosphere: Dry Nitrogen (

)

Step-by-Step Protocol

Phase 1: Activation (Chlorination)

- Dissolution: Dissolve 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM).
- Chlorination: Add thionyl chloride (, 1.2 eq) dropwise at 0°C to prevent exotherms.
- Reflux: Heat to reflux for 2 hours to drive the conversion to 2-(chloromethyl)imidazole hydrochloride.
- Isolation: Evaporate solvent in vacuo. The resulting solid is highly reactive and should be used immediately.

Phase 2: Etherification (Nucleophilic Substitution)

- Preparation of Alkoxide: In a separate vessel, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate a sodium ethoxide solution.
- Addition: Resuspend the 2-(chloromethyl)imidazole intermediate in anhydrous ethanol and add it slowly to the sodium ethoxide solution at 0°C.
 - Scientific Logic:^[2]^[3] The excess base is required to neutralize the hydrochloride salt of the intermediate and deprotonate the ethanol for the substitution reaction.
- Reaction: Stir at room temperature for 4 hours, then reflux for 1 hour to ensure completion.
- Quenching & Purification:

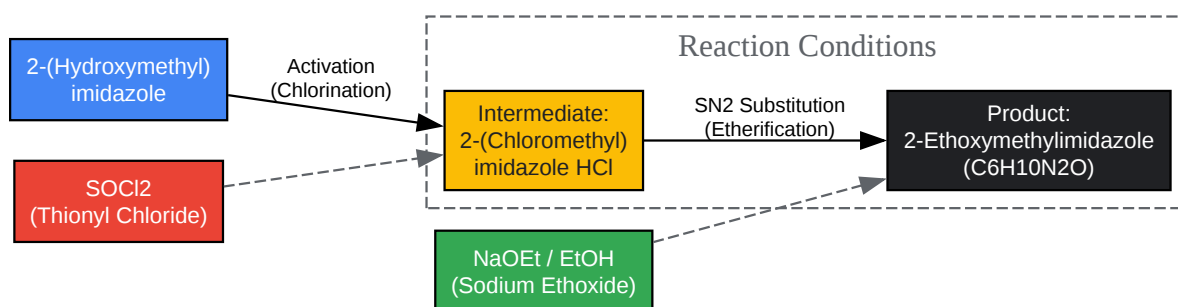
- Filter off the precipitated Sodium Chloride ().
- Concentrate the filtrate.[2]
- Recrystallize from ethyl acetate/hexane to obtain pure 2-ethoxymethylimidazole.

Part 3: Mechanistic Logic & Visualization

The synthesis relies on a classic

nucleophilic substitution. The 2-chloromethyl intermediate provides a robust leaving group (Cl), allowing the ethoxide ion to attack the benzylic-like carbon at the C2 position.

Reaction Workflow Diagram



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Caption: Step-wise synthetic pathway transforming the hydroxymethyl precursor to the ethoxy ether derivative via a chloro-intermediate.

Part 4: Applications & Utility

Pharmaceutical Intermediate (Sartans)

2-Ethoxymethylimidazole is a structural motif found in the synthesis of Angiotensin II receptor antagonists. The ethoxymethyl group at the C2 position provides steric bulk and lipophilicity, which are crucial for the pharmacophore's binding affinity to the

receptor subtype. It is often coupled with biphenyl tetrazole units in the synthesis of generic sartan analogs.

Latent Epoxy Curing Agent

In polymer chemistry, imidazole derivatives are used as anionic polymerization initiators for epoxy resins.

- Mechanism: The secondary amine (N1) attacks the epoxide ring, initiating cross-linking.
- Latency: Unlike 2-methylimidazole (which cures rapidly), the 2-ethoxymethyl group provides steric hindrance and electron donation, potentially increasing the "pot life" (latency) of the resin mixture at room temperature while allowing rapid cure at elevated temperatures (120°C+).

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is less abundant than for 2-methylimidazole, standard imidazole handling protocols apply.

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Signal Word: Warning.
- Precautionary Measures:
 - Inhalation: Use local exhaust ventilation; dust may cause respiratory irritation.
 - Skin Contact: Wash immediately with soap and water; imidazoles can be corrosive to mucous membranes.
 - Storage: Store in a cool, dry place under nitrogen. The ether linkage is stable, but the imidazole ring is hygroscopic.

References

- CymitQuimica. (2025).^{[4][5]} 2-(Ethoxymethyl)-1H-imidazole Product Sheet. Retrieved from

- Chemical-Label. (2025). Safety Data for 2-(ethoxymethyl)-1H-imidazole (CAS 111131-55-6). Retrieved from
- PubChem. (2025).[6] Imidazole Derivatives and Structural Data. National Library of Medicine. Retrieved from
- Google Patents. (1997). US5616599A - Angiotensin II antagonist 1-biphenylmethylimidazole compounds. (Demonstrates synthesis utility of 2-ethoxymethylimidazole intermediates). Retrieved from

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Sources

- 1. 2243501-51-9_CAS号:2243501-51-9_(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride - 化源网 [m.chemsrc.com]
- 2. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Ethylimidazole | C₅H₈N₂ | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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